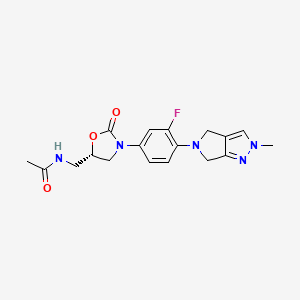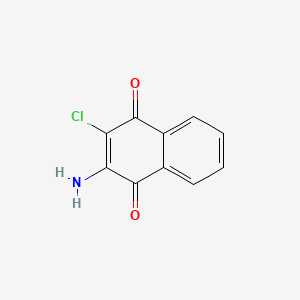
キノクラミン
概要
説明
キノクラミンは1972年に導入され、コケ、ゼニゴケ、アオウキクサ、藻類など、さまざまな雑草の発生後防除に利用されてきました 。この化合物は光合成を阻害するため、不要な植物の生長を抑制するのに効果的です。
科学的研究の応用
Quinoclamine has several scientific research applications:
作用機序
キノクラミンは、光合成を阻害することでその効果を発揮します。 キノクラミンは、パラコートやジクワットなどのビピリジニウム系除草剤の作用と同様に、光系Iから電子を奪います 。 癌研究では、キノクラミンは、IκB-αのリン酸化とp65の移行を阻害することで、NF-κB活性を阻害し、癌細胞のアポトーシスを引き起こします .
Safety and Hazards
生化学分析
Biochemical Properties
Quinoclamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It suppresses endogenous NF-kB activity in HepG2 cells through the inhibition of IkB-a phosphorylation and p65 translocation . This interaction with NF-kB and its downstream genes suggests that Quinoclamine plays a significant role in cell cycle regulation and apoptosis .
Cellular Effects
Quinoclamine has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting NF-kB activities, which in turn affects cell growth, apoptosis, and cell cycle progression . Quinoclamine also impacts gene expression and cellular metabolism, as it regulates genes involved in these processes .
Molecular Mechanism
Quinoclamine exerts its effects at the molecular level through several mechanisms. It binds to NF-kB, inhibiting its activity and preventing it from promoting cell growth and inhibiting apoptosis . This binding interaction results in changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Metabolic Pathways
Quinoclamine is involved in several metabolic pathways. It down-regulates the expressions of UDP glucuronosyltransferase genes involved in phase II drug metabolism . This suggests that Quinoclamine might interfere with drug metabolism by slowing down the excretion of drugs .
準備方法
キノクラミンはいくつかの方法で合成できます。一般的な合成経路の1つは、2-クロロ-1,4-ナフトキノンとアンモニアを反応させることです。この反応は通常、目的の生成物が得られるように、特定の温度とpHなどの制御された条件下で行われます。 工業生産方法は、通常、同様の反応条件を使用しますが、効率と収率が最適化された大規模合成を行います .
化学反応の分析
キノクラミンは、以下を含むさまざまな化学反応を起こします。
酸化: キノクラミンは、酸化されてさまざまなキノン誘導体に変換されます。
還元: この化合物は、還元されてヒドロキノン誘導体に変換されます。
置換: キノクラミンは、塩素原子が他の官能基に置き換わる置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
キノクラミンは、いくつかの科学研究に応用されています。
類似化合物との比較
キノクラミンは、ナフトキノン化合物に属します。類似の化合物には、以下が含まれます。
パラコート: 光合成を阻害するビピリジニウム系除草剤。
ジクワット: 同様の作用機序を持つ別のビピリジニウム系除草剤。
メナジオン: ナフトキノン構造を持つ合成ビタミンK誘導体。
キノクラミンは、除草剤と藻類駆除剤の両方としての二重の役割と、癌研究における潜在的な治療応用により、他の類似化合物とは異なります .
特性
IUPAC Name |
2-amino-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLNWSCLAYSJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041390 | |
| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2797-51-5 | |
| Record name | Quinoclamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2797-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoclamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002797515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2797-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-chloro-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOCLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN6NK7K14F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


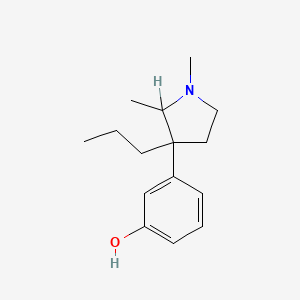
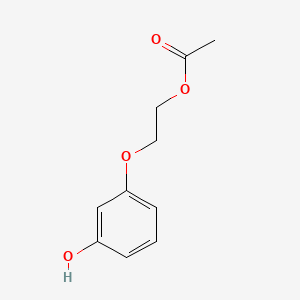

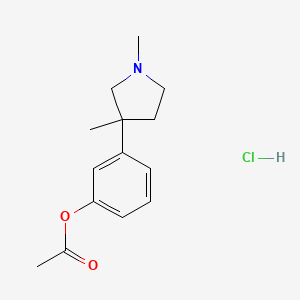
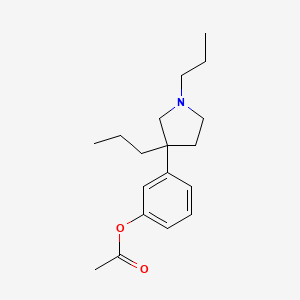

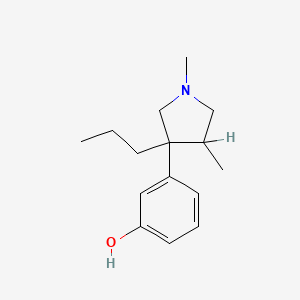
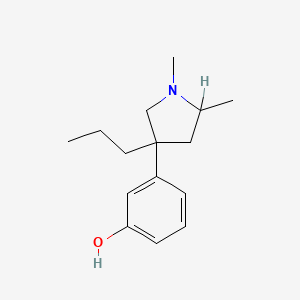
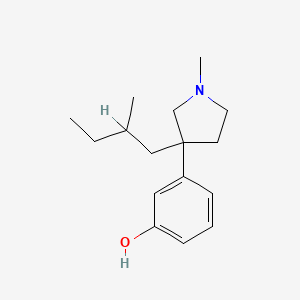
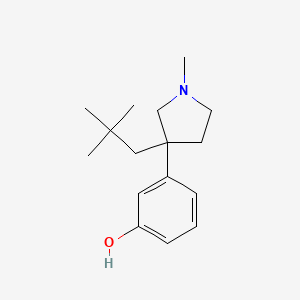
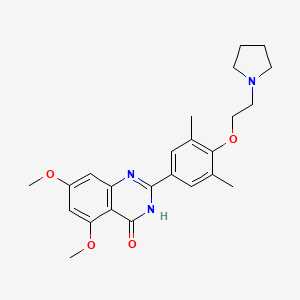
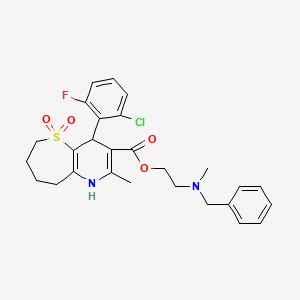
![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)
